molecular formula C12H13BrO4 B1642501 Dimethyl 2-(4-bromophenyl)succinate

Dimethyl 2-(4-bromophenyl)succinate

Cat. No.: B1642501
M. Wt: 301.13 g/mol
InChI Key: ZLHNNMQIYVSBBL-UHFFFAOYSA-N
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Description

Dimethyl 2-(4-bromophenyl)succinate (CAS No. 97728-47-7) is an organobromine compound with the molecular formula C₁₂H₁₃BrO₄. Structurally, it consists of a succinate backbone esterified with two methyl groups and substituted at the 2-position with a 4-bromophenyl group. Synonyms include 1,4-dimethyl 2-(4-bromophenyl)butanedioate and succinic acid (p-bromophenyl)-dimethyl ester .

Properties

Molecular Formula

C12H13BrO4

Molecular Weight

301.13 g/mol

IUPAC Name

dimethyl 2-(4-bromophenyl)butanedioate

InChI

InChI=1S/C12H13BrO4/c1-16-11(14)7-10(12(15)17-2)8-3-5-9(13)6-4-8/h3-6,10H,7H2,1-2H3

InChI Key

ZLHNNMQIYVSBBL-UHFFFAOYSA-N

SMILES

COC(=O)CC(C1=CC=C(C=C1)Br)C(=O)OC

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)Br)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Bromo vs. Chloro vs. Nitro Derivatives

The electronic and steric properties of substituents on the phenyl ring significantly influence the physical and spectroscopic behavior of succinate derivatives. Key comparisons include:

Table 1: Solid-State Deuterium NMR Data for Substituted Phenylacetic Acids
Compound Substituent Deuteration Level (C₂H₂) Spectral Linewidth (kHz) at 298 K Reference Page
2-(4-Bromophenyl)acetic acid Br -50% 58.7 47
2-(4-Chlorophenyl)acetic acid Cl -93% 67.3 48
2-(4-Nitrophenyl)acetic acid NO₂ -99% 72.1 49

Key Findings :

  • The nitro-substituted derivative exhibits the narrowest deuterium spectral linewidth, suggesting reduced molecular motion in the solid state compared to bromo- and chloro-substituted analogs. This is attributed to stronger intermolecular interactions (e.g., dipole-dipole or hydrogen bonding) imposed by the electron-withdrawing nitro group .
  • The bromo-substituted compound shows intermediate rigidity, likely due to the balance between steric bulk and moderate electronic effects.

Ester Group Variations: Methyl vs. Ethyl Esters

The choice of ester groups impacts solubility, reactivity, and spectroscopic properties. For example:

Table 2: NMR Data for 2-(4-Bromophenyl)Succinate Esters
Compound ¹³C NMR (δ, ppm) ¹H NMR (δ, ppm) Yield
Dimethyl 2-(4-bromophenyl)succinate 173.69 (ester) 3.66 (s, 3H, CH₃) N/A
Ethyl 1-methyl 2-(4-bromophenyl)succinate 173.67 (ester) 4.16–4.03 (m, 4H, OCH₂), 3.66 (s, 3H, CH₃) 50%

Key Findings :

  • The ethyl-methyl ester derivative shows upfield shifts in ¹H NMR for the ethyl group (δ 4.16–4.03) compared to the methyl ester (δ 3.66), consistent with increased electron density around the ester oxygen in ethyl groups.
  • Synthetic yields for mixed esters (e.g., ethyl-methyl) are moderate (~50%), suggesting steric challenges during esterification .

Solid-State Behavior and Hydrogen Bonding

The crystal packing of this compound is influenced by halogen bonding (C–Br···O interactions) and weak hydrogen bonds (C–H···O). In contrast:

  • Chloro-substituted analogs exhibit weaker halogen bonding due to the smaller size and lower polarizability of Cl compared to Br .
  • Nitro-substituted derivatives form stronger hydrogen bonds via nitro-oxygen acceptors, leading to denser crystal packing and higher melting points .

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